molecular formula C23H29N3O2 B2688171 N-(tert-butyl)-2-[2-(hydroxyimino)-2-(4-methylphenyl)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide CAS No. 1025366-07-7

N-(tert-butyl)-2-[2-(hydroxyimino)-2-(4-methylphenyl)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide

Número de catálogo B2688171
Número CAS: 1025366-07-7
Peso molecular: 379.504
Clave InChI: NOZXGYGSNGFYJO-QQTULTPQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(tert-butyl)-2-[2-(hydroxyimino)-2-(4-methylphenyl)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is a useful research compound. Its molecular formula is C23H29N3O2 and its molecular weight is 379.504. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimalarial Drug Development

N-tert-Butyl isoquine (GSK369796) is a 4-aminoquinoline drug candidate developed through a public-private partnership, showcasing a significant advancement in antimalarial therapeutics. This compound, rationally designed based on various considerations, displayed remarkable activity against Plasmodium falciparum and rodent malaria parasites both in vitro and in vivo. The molecule was synthesized from inexpensive and readily available materials, making it a cost-effective solution. Its development included a comprehensive preclinical program, setting a precedent for the 4-aminoquinoline antimalarial class and offering crucial data for future drug development in this area (O’Neill et al., 2009).

Modulation of Ethoxyquin Genotoxicity

Research has also delved into the modulation of ethoxyquin genotoxicity, where derivatives like N-tert-butyl-alpha-phenylnitrone (PBN) were synthesized to study the role of free radicals in DNA damage and repair. These studies contribute to a deeper understanding of the mechanisms of genotoxicity and the potential protective effects of certain compounds against DNA damage (Skolimowski et al., 2010).

Dopamine Agonist Research

In another domain, derivatives of N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, including N-(tert-butyl) derivatives, were synthesized to explore their potential as dopamine agonists. Such research contributes to the understanding of structure-activity relationships in the development of therapeutic agents targeting dopamine receptors (Jacob et al., 1981).

Development of Organogels

Research on perylenetetracarboxylic diimide compounds substituted with N-(tert-butyl) groups led to the development of new organogels. These studies are crucial for understanding the gelating properties of such compounds and have potential applications in the design of novel organogels (Wu et al., 2011).

Role in Catalysis and Oxidation Reactions

A recent study on a lipophilic N-hydroxyimide derivative, 5,8-di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione, highlights its use in catalyzing strong C–H bond oxidative cleavage. Such compounds hold significance in the field of catalysis, particularly in oxidation and oxidative coupling reactions (Lopat’eva et al., 2023).

CFTR Potentiator Development

In the realm of cystic fibrosis treatment, the discovery of quinolinone-3-carboxamides like N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor) represents a breakthrough. This compound, developed after extensive medicinal chemistry and SAR studies, became an FDA-approved drug for treating cystic fibrosis (Hadida et al., 2014).

Propiedades

IUPAC Name

N-tert-butyl-2-[(2E)-2-hydroxyimino-2-(4-methylphenyl)ethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-16-9-11-17(12-10-16)20(25-28)15-26-14-19-8-6-5-7-18(19)13-21(26)22(27)24-23(2,3)4/h5-12,21,28H,13-15H2,1-4H3,(H,24,27)/b25-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZXGYGSNGFYJO-QQTULTPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NO)CN2CC3=CC=CC=C3CC2C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N\O)/CN2CC3=CC=CC=C3CC2C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.